Cas no 1327-41-9 (polymeric aluminium chloride)

polymeric aluminium chloride 化学的及び物理的性質

名前と識別子

-

- polymeric aluminium chloride

- aluminiumchlorohydrate

- polyaluminumhydroxychloride

- ALUMINUM CHLOROHYDRATE

- Aluminum chloride, basic

- ALUMINIUM POLYCHLORIDE

- PolyaluminiumChloride(Pac)

- ALUMINUM POLYHYDROXYCHLORIDES

- Polybasic aluminum chloride

- Polyaluminium chloride

- Sodium chlorate

- PAC

- ALUMINIUMCHLORHYDRATE

- Aluminiumhydroxychlorid8

- Aluminum chlorohydra

- Aluminum hydroxychloride

- Aluminum oxychloride

- APP 201

- Poly Aluminium Chloride

- Oil and water removing agen

- Aluminum chloride

- PolyAluminiumChloride

- PACF

- Poly Aluminum Chloride

- Roller type polyaluminum chloride

- Polyaluminum chloride

- Polyferric Sulfate

-

- MDL: MFCD00143587

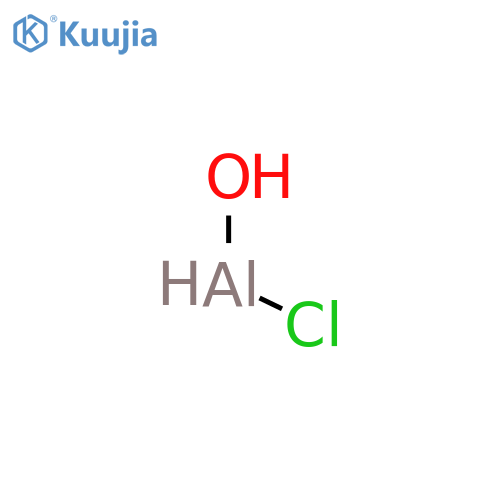

- インチ: 1S/Al.ClH.H2O.H/h;1H;1H2;/q+2;;;/p-2

- InChIKey: MTSHNTORJWMHCG-UHFFFAOYSA-L

- ほほえんだ: [AlH](Cl)O

計算された属性

- せいみつぶんしりょう: 79.96100

- どういたいしつりょう: 131.888097

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 0

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 無色または黄色の樹脂状固体。その溶液は無色または黄褐色の透明な液体であり、不純物により灰色黒色粘液が形成されることがある。

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 345.3±25.0 °C at 760 mmHg

- フラッシュポイント: 162.6±23.2 °C

- ようかいど: 溶于H2O

- あんていせい: Stable. Incompatible with many metals.

- PSA: 20.23000

- LogP: 0.62520

- ようかいせい: 水と希アルコールに溶け、無水アルコールとグリセリンに溶けない。

- じょうきあつ: 0.0±0.8 mmHg at 25°C

polymeric aluminium chloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:2

- セキュリティの説明: S26; S36

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:R36/37/38

polymeric aluminium chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A40020-25g |

Aluminum chlorohydrate |

1327-41-9 | 99% | 25g |

¥189.0 | 2021-09-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A822730-100g |

Aluminum chlorohydrate |

1327-41-9 | 98% | 100g |

¥68.00 | 2022-09-03 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S61100-100g |

Aluminum Chlorohydrate |

1327-41-9 | 99% | 100g |

¥480.00 | 2021-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A822730-2.5kg |

Aluminum chlorohydrate |

1327-41-9 | 98% | 2.5kg |

¥798.00 | 2022-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A190574-10kg |

polymeric aluminium chloride |

1327-41-9 | Al2O3≥28% | 10kg |

¥1299.90 | 2023-09-04 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S61100-25g |

Aluminum Chlorohydrate |

1327-41-9 | 99% | 25g |

¥190.00 | 2021-09-02 | |

| ChemScence | CS-B1706-25g |

Aluminumchlorohydrate |

1327-41-9 | 25g |

$60.0 | 2022-04-27 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A915909-500g |

Aluminum chlorohydrate |

1327-41-9 | ,AL2O3≥30% | 500g |

¥188.00 | 2022-10-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A822730-10kg |

Aluminum chlorohydrate |

1327-41-9 | 98% | 10kg |

¥2,460.00 | 2022-09-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R915908-2.5kg |

Roller type polyaluminum chloride |

1327-41-9 | AL2O3≥30% | 2.5kg |

¥870.00 | 2022-10-10 |

polymeric aluminium chloride サプライヤー

polymeric aluminium chloride 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

polymeric aluminium chlorideに関する追加情報

Polymeric Aluminium Chloride (1327-41-9) in Water Treatment and Biomedical Applications

Polymeric Aluminium Chloride (PAC, CAS 1327-41-9) is a highly efficient coagulant widely used in water purification due to its superior charge neutralization and flocculation properties. Recent studies have explored its potential in biomedical applications, particularly in drug delivery systems and antimicrobial formulations. Researchers highlight PAC's ability to form stable complexes with bioactive molecules, enhancing their solubility and targeted release. For instance, PAC-based nanoparticles are being investigated for cancer therapy, where their high surface area and adjustable charge density improve drug-loading capacity. Additionally, PAC's low toxicity profile makes it a candidate for wound healing dressings, leveraging its mild antiseptic properties. The intersection of environmental chemistry and biomedicine positions PAC (1327-41-9) as a versatile compound for future therapeutic innovations.

Mechanisms of Polymeric Aluminium Chloride (1327-41-9) in Drug Delivery Systems

The unique polymeric structure of PAC (1327-41-9) enables precise control over drug release kinetics, a critical factor in personalized medicine. Its hydrolyzed species, such as Al13 polymers, exhibit pH-responsive behavior, allowing triggered release in acidic tumor microenvironments. Recent pharmacokinetic studies demonstrate PAC's ability to reduce systemic toxicity by encapsulating chemotherapeutic agents like doxorubicin, minimizing off-target effects. Furthermore, PAC's cationic nature facilitates electrostatic interactions with nucleic acids, making it a promising vector for gene therapy. User searches often focus on "PAC-based nanocarriers for cancer," reflecting growing interest in its modular design. Challenges like optimizing biodegradation rates remain, but PAC's adaptability underscores its potential in next-generation theranostic platforms.

Safety and Toxicity Profile of Polymeric Aluminium Chloride (1327-41-9) in Biomedicine

As PAC (1327-41-9) transitions into biomedical fields, rigorous toxicological assessments are paramount. Animal studies indicate that low-dose PAC formulations (≤50 mg/kg) show negligible neurotoxicity, addressing concerns about aluminium accumulation. However, long-term exposure risks require further validation, especially for chronic treatments. Regulatory agencies emphasize the need for standardized purity grades, as residual monomers in industrial PAC may trigger inflammatory responses. User queries like "Is PAC safe for medical use?" highlight public interest in its biocompatibility. Current research focuses on surface modifications with polyethylene glycol (PEG) to enhance PAC's safety profile, a strategy already successful in vaccine adjuvants. These efforts aim to balance efficacy with minimal side effects, a key demand in precision medicine.

Polymeric Aluminium Chloride (1327-41-9) Versus Traditional Coagulants in Pharmaceutical Manufacturing

In pharmaceutical production, PAC (1327-41-9) outperforms conventional coagulants like alum in protein purification by reducing process time and improving yield. Its high cationic charge density efficiently precipitates impurities while preserving therapeutic protein integrity. A 2023 study in Biotechnology Journal reported PAC's superiority in monoclonal antibody (mAb) clarification, achieving 98% recovery rates. Users frequently search for "PAC vs alum in bioprocessing," underscoring industry demand for cost-effective alternatives. PAC's lower sludge generation also aligns with green chemistry initiatives, reducing disposal costs. As biopharmaceuticals dominate the market, PAC's role in scalable, sustainable manufacturing continues to expand, particularly in biosimilar production.

Future Trends: Polymeric Aluminium Chloride (1327-41-9) in Combination Therapies

Emerging research explores PAC (1327-41-9) as a synergistic component in multimodal treatments, particularly for antibiotic-resistant infections. Its ability to disrupt bacterial biofilms enhances the efficacy of silver nanoparticles and β-lactam antibiotics, as evidenced in ACS Applied Materials (2024). Another frontier involves PAC-embedded hydrogels for diabetic ulcer management, combining moisture retention with controlled iodine release. The surge in searches for "PAC and antimicrobial resistance" reflects global health priorities. With advancements in AI-driven formulation, PAC's properties can be fine-tuned for specific pathogens, offering a customizable weapon against evolving superbugs. Such innovations position PAC at the forefront of integrated therapeutic solutions.

1327-41-9 (polymeric aluminium chloride) 関連製品

- 12042-91-0(ALUMINUM CHLOROHYDRATE)

- 9003-05-8(Poly(acrylamide))

- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)

- 40375-94-8(N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide)

- 1021222-86-5(2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-1,4-dihydropyridin-4-one)

- 1806901-14-3(Methyl 3-(aminomethyl)-5-chloro-6-(difluoromethyl)pyridine-2-acetate)

- 1024477-93-7(3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione)

- 2640965-68-8(3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one)

- 2549020-91-7(5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2418730-03-5(N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide)